![molecular formula C16H17NO3 B5614964 N-(4-hydroxy-3,5-dimethylphenyl)-4-methoxybenzamide](/img/structure/B5614964.png)
N-(4-hydroxy-3,5-dimethylphenyl)-4-methoxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-(4-hydroxy-3,5-dimethylphenyl)-4-methoxybenzamide, such as N-3-hydroxyphenyl-4-methoxybenzamide, involves acylation reactions. For example, 3-aminophenol is reacted with 4-metoxybenzoylchloride in THF, and the product is characterized by techniques like ¹H NMR, ¹³C NMR, and elemental analysis (Karabulut et al., 2014).
Molecular Structure Analysis
The molecular structure of derivatives similar to our compound of interest has been extensively analyzed using techniques such as single crystal X-ray diffraction and DFT calculations. These analyses help understand the impact of intermolecular interactions on the molecular geometry of the compound (Karabulut et al., 2014).
Chemical Reactions and Properties
The chemical reactions and properties of related compounds, such as the one mentioned above, showcase the benzamide functionality and its interactions. These are studied through various chemical syntheses and characterizations, providing insights into their chemical behavior and potential applications (Hong et al., 2015).
properties
IUPAC Name |
N-(4-hydroxy-3,5-dimethylphenyl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-10-8-13(9-11(2)15(10)18)17-16(19)12-4-6-14(20-3)7-5-12/h4-9,18H,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZMZRKVLJMTRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)NC(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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